molecular formula C105H180N32O26S B1591604 Vasoactive intestinal peptide (10-28) CAS No. 69856-17-3

Vasoactive intestinal peptide (10-28)

Cat. No.: B1591604
CAS No.: 69856-17-3
M. Wt: 2338.8 g/mol
InChI Key: DRLDAGKWYRHQAE-RLUUKXCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vasoactive intestinal peptide (10-28) is a truncated form of the vasoactive intestinal peptide, a neuropeptide that functions as a neuromodulator and neurotransmitter. It is known for its potent vasodilatory effects and its role in regulating smooth muscle activity, epithelial cell secretion, and blood flow in the gastrointestinal tract . The peptide is composed of 19 amino acids and is derived from the larger vasoactive intestinal peptide, which consists of 28 amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vasoactive intestinal peptide (10-28) typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of vasoactive intestinal peptide (10-28) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product. Additionally, lyophilization is often used to obtain the peptide in a stable, dry form suitable for storage and transportation .

Chemical Reactions Analysis

Types of Reactions: Vasoactive intestinal peptide (10-28) can undergo various chemical reactions, including:

    Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with altered properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Site-directed mutagenesis or chemical synthesis methods are used to introduce substitutions.

Major Products Formed:

Scientific Research Applications

Vasoactive intestinal peptide (10-28) has a wide range of scientific research applications, including:

Mechanism of Action

Vasoactive intestinal peptide (10-28) exerts its effects by binding to specific receptors, namely VPAC1 and VPAC2, which are members of the G protein-coupled receptor family. Upon binding, a signaling cascade is triggered, leading to the activation of adenyl cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates protein kinase A (PKA), which phosphorylates target proteins and modulates various cellular functions. The peptide’s vasodilatory effects are mediated through the relaxation of smooth muscle cells and the regulation of blood flow .

Comparison with Similar Compounds

Vasoactive intestinal peptide (10-28) shares similarities with other neuropeptides, such as:

Uniqueness: Vasoactive intestinal peptide (10-28) is unique in its specific sequence and truncated form, which allows it to retain certain biological activities while potentially reducing unwanted side effects associated with the full-length peptide. Its ability to selectively bind to VPAC receptors and modulate specific signaling pathways makes it a valuable tool in research and therapeutic applications .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C105H180N32O26S/c1-14-57(10)83(102(162)133-75(47-55(6)7)96(156)128-72(85(113)145)50-80(111)143)136-100(160)78(52-138)134-99(159)77(51-81(112)144)132-97(157)74(46-54(4)5)130-98(158)76(49-61-30-34-63(141)35-31-61)131-92(152)66(24-16-19-40-107)122-90(150)67(25-17-20-41-108)126-101(161)82(56(8)9)135-86(146)58(11)120-88(148)71(38-44-164-13)125-94(154)70(36-37-79(110)142)124-89(149)65(23-15-18-39-106)121-91(151)68(26-21-42-118-104(114)115)123-95(155)73(45-53(2)3)129-93(153)69(27-22-43-119-105(116)117)127-103(163)84(59(12)139)137-87(147)64(109)48-60-28-32-62(140)33-29-60/h28-35,53-59,64-78,82-84,138-141H,14-27,36-52,106-109H2,1-13H3,(H2,110,142)(H2,111,143)(H2,112,144)(H2,113,145)(H,120,148)(H,121,151)(H,122,150)(H,123,155)(H,124,149)(H,125,154)(H,126,161)(H,127,163)(H,128,156)(H,129,153)(H,130,158)(H,131,152)(H,132,157)(H,133,162)(H,134,159)(H,135,146)(H,136,160)(H,137,147)(H4,114,115,118)(H4,116,117,119)/t57-,58-,59+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,82-,83-,84-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLDAGKWYRHQAE-RLUUKXCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C105H180N32O26S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69856-17-3
Record name Vasoactive intestinal peptide (10-28)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069856173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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